TVB-3166

Description

BenchChem offers high-quality TVB-3166 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TVB-3166 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

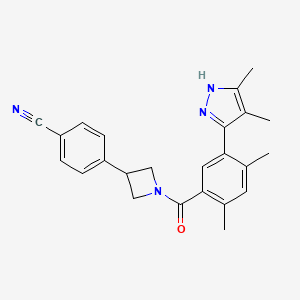

4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDQFUFDAFKCAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of TVB-3166 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TVB-3166 is a potent, selective, and orally available small-molecule inhibitor of Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids. In numerous cancer types, FASN is overexpressed and correlates with poor prognosis, making it a compelling therapeutic target.[1] This guide elucidates the multi-faceted mechanism of action of TVB-3166, detailing its direct enzymatic inhibition, downstream effects on cellular signaling pathways, and ultimate induction of apoptosis in cancer cells. The information presented herein is a synthesis of preclinical data from a variety of cancer models, intended to provide a comprehensive resource for the scientific community.

Core Mechanism: Inhibition of Fatty Acid Synthase (FASN)

The primary mechanism of action of TVB-3166 is the direct and reversible inhibition of FASN.[2] FASN is the terminal enzyme in the de novo lipogenesis pathway, responsible for the synthesis of the 16-carbon saturated fatty acid, palmitate, from acetyl-CoA and malonyl-CoA.[3] Cancer cells, unlike most normal cells, often exhibit a heightened reliance on this pathway to produce lipids necessary for membrane formation, energy storage, and protein modification.[4]

By inhibiting FASN, TVB-3166 effectively depletes the intracellular pool of newly synthesized palmitate.[5] This targeted disruption of lipogenesis is the initiating event that triggers a cascade of downstream anti-neoplastic effects.

Quantitative Efficacy of FASN Inhibition

The inhibitory potency of TVB-3166 has been quantified in various assays, demonstrating its high affinity for FASN and its on-target effects in cellular models. Dose-dependent effects are consistently observed in the 20-200 nM range.[1]

| Assay Type | Cell Line | IC50 Value | Reference |

| Biochemical FASN Activity | N/A (Purified Enzyme) | 0.042 µM | [6] |

| Cellular Palmitate Synthesis | CALU-6 (Lung Cancer) | 0.081 µM | [6] |

| Cellular Viability | CALU-6 (Lung Cancer) | 0.10 µM | [6] |

| Cellular Viability | Various Cancer Cell Lines | Effective concentrations between 0.02 µM and 0.2 µM | [6] |

Table 1: Summary of TVB-3166 IC50 Values

Downstream Cellular Consequences of FASN Inhibition

The depletion of endogenous palmitate by TVB-3166 instigates a series of profound changes within the cancer cell, affecting membrane structure, signaling cascades, and gene expression.

Disruption of Lipid Raft Architecture

A key consequence of FASN inhibition is the remodeling of the plasma membrane, specifically the disruption of lipid rafts.[5][7] These are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for signaling proteins. Palmitoylation, the attachment of fatty acids to proteins, is crucial for anchoring many of these signaling molecules (e.g., N-Ras) to lipid rafts. By reducing the availability of palmitate, TVB-3166 impairs this process, leading to the mislocalization of raft-associated proteins and the disorganization of the rafts themselves.[7]

Inhibition of Pro-Survival Signaling Pathways

The disruption of lipid rafts directly contributes to the downregulation of critical pro-survival and proliferative signaling pathways that are often constitutively active in cancer.

-

PI3K-AKT-mTOR Pathway: TVB-3166 treatment leads to a dose-dependent decrease in the phosphorylation of AKT and the downstream effector, ribosomal protein S6.[2][6] This pathway is a central regulator of cell growth, proliferation, and survival.

-

β-catenin Pathway: Inhibition of FASN by TVB-3166 results in decreased phosphorylation of β-catenin at serine 675 and a reduction in total β-catenin protein levels.[2] This leads to a decrease in the transcriptional activity of the TCF/LEF family of transcription factors, which control the expression of genes involved in proliferation, such as c-Myc.[1][2]

Figure 1: Signaling pathways inhibited by TVB-3166.

Induction of Apoptosis

The culmination of FASN inhibition, membrane disruption, and signal transduction inhibition is the induction of programmed cell death, or apoptosis.[7] This is a key differentiator from the effects seen in normal, non-cancerous cells, which are significantly less sensitive to TVB-3166.[1] The induction of apoptosis is confirmed by:

-

Increased Annexin V Staining: Treatment with TVB-3166 leads to a 4- to 5-fold increase in Annexin V-positive cells, indicating the externalization of phosphatidylserine, an early marker of apoptosis.[6]

-

PARP Cleavage: A significant increase in the expression of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis, is observed across various tumor cell lines following treatment.[6]

-

Endoplasmic Reticulum (ER) Stress: In some contexts, such as endocrine-resistant breast cancer, TVB-3166 has been shown to induce ER stress, which can be a potent trigger for apoptosis.[8]

Experimental Protocols

The following sections provide an overview of the key methodologies used to characterize the mechanism of action of TVB-3166.

FASN Activity Assay (Biochemical)

This assay spectrophotometrically measures the activity of purified FASN by monitoring the oxidation of the cofactor NADPH.

-

Reaction Mixture: Prepare a reaction volume containing purified FASN enzyme, potassium phosphate buffer (pH 7.6), acetyl-CoA, and NADPH.

-

Background Measurement: Monitor the baseline NADPH oxidation at 340 nm in a spectrophotometer at 37°C for 3 minutes.

-

Initiation: Add malonyl-CoA to initiate the FASN-dependent reaction.

-

Activity Measurement: Continue to monitor the decrease in absorbance at 340 nm for an additional 3 minutes.

-

Inhibition: To determine IC50 values, the assay is performed with varying concentrations of TVB-3166 pre-incubated with the FASN enzyme.

Cellular Palmitate Synthesis Assay

This assay measures the de novo synthesis of palmitate in whole cells using stable isotope labeling.

-

Cell Culture: Culture cancer cells in appropriate media. Treat with varying concentrations of TVB-3166 for a defined period.

-

Labeling: Add ¹³C-labeled sodium acetate to the culture medium and incubate for 18-24 hours.

-

Lipid Extraction: Harvest the cells and perform a total lipid extraction using a chloroform/methanol-based method.

-

Analysis: Analyze the lipid extracts by mass spectrometry to quantify the incorporation of ¹³C into palmitate.

-

Quantification: The level of ¹³C-labeled palmitate relative to the total palmitate pool is used to determine the rate of de novo synthesis and the inhibitory effect of TVB-3166.

Cell Viability and Apoptosis Assays

A combination of assays is used to assess the impact of TVB-3166 on cell survival.

-

Cell Treatment: Seed cancer cells in multi-well plates and treat with a dose range of TVB-3166 for 72-96 hours.

-

Viability Assessment:

-

MTT/WST-1 Assay: Add tetrazolium salt solution to wells. Live cells with active dehydrogenases convert the salt to a colored formazan product, which is quantified by absorbance.

-

CellTiter-Glo® Assay: This assay measures intracellular ATP levels as an indicator of metabolically active cells.

-

-

Apoptosis Assessment (Annexin V/Propidium Iodide Staining):

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS and resuspend in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate at room temperature in the dark for 15 minutes.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic.

-

Figure 2: General experimental workflow.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.

-

Cell Lysis: Treat cells with TVB-3166 for a specified duration (e.g., 96 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-AKT (S473), total AKT, β-catenin, cleaved PARP, GAPDH) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

TVB-3166 employs a multi-pronged mechanism of action initiated by the specific inhibition of FASN. This primary action leads to the depletion of palmitate, which in turn causes significant disruption of cancer cell membrane architecture and the inhibition of crucial pro-survival signaling pathways, including PI3K-AKT-mTOR and β-catenin. The collective impact of these events drives the cancer cell toward apoptosis, demonstrating the therapeutic potential of targeting de novo lipogenesis in oncology. Further research and clinical studies are informed by these preclinical findings, which highlight biomarkers and susceptible tumor types for FASN-targeted therapies.

References

- 1. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucl.ac.uk [ucl.ac.uk]

- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubcompare.ai [pubcompare.ai]

- 5. sagimet.com [sagimet.com]

- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

An In-depth Technical Guide on the Fatty Acid Synthase Inhibitory Activity of TVB-3166

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory activity, and experimental methodologies related to TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN).

Introduction

Fatty Acid Synthase (FASN) is a crucial enzyme in the de novo synthesis of palmitate, a saturated fatty acid.[1][2] In normal adult tissues, the expression and activity of FASN are generally low, as most fatty acids are obtained from dietary sources.[3] However, many types of cancer cells exhibit upregulated FASN expression and an increased reliance on de novo lipogenesis to support rapid proliferation, membrane synthesis, and signaling molecule production.[3][4][5][6] This metabolic reprogramming makes FASN an attractive therapeutic target in oncology.[4][5]

TVB-3166 is an orally-available, reversible, and selective small-molecule inhibitor of FASN.[1][7][8][9] It has demonstrated significant anti-tumor activity in a variety of preclinical cancer models, positioning it as a promising candidate for cancer therapy.[1][9][10] This document details the core scientific data and methodologies associated with the FASN inhibitory activity of TVB-3166.

Mechanism of Action

TVB-3166 exerts its anticancer effects by directly inhibiting the enzymatic activity of FASN. This inhibition leads to a cascade of downstream cellular events that culminate in tumor cell apoptosis and reduced proliferation.

The primary mechanism of action involves the following key steps:

-

Inhibition of Palmitate Synthesis: TVB-3166 directly binds to FASN, blocking its ability to synthesize palmitate. This leads to a depletion of the cellular pool of this essential fatty acid.[1]

-

Disruption of Lipid Rafts: The reduction in palmitate levels disrupts the architecture of lipid rafts, which are specialized membrane microdomains crucial for signal transduction.[1][9]

-

Inhibition of Signaling Pathways: By affecting lipid raft integrity and protein palmitoylation, TVB-3166 inhibits key oncogenic signaling pathways, including:

-

PI3K-AKT-mTOR Pathway: Inhibition of this pathway leads to decreased cell growth, proliferation, and survival.[1][9][11]

-

β-catenin Pathway: TVB-3166 treatment results in a dose-dependent inhibition of β-catenin phosphorylation and overall protein expression, leading to reduced transcriptional activity of downstream targets like c-Myc.[1][11][12][13]

-

-

Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death (apoptosis) specifically in tumor cells, while having a minimal effect on normal cells.[1][4][9]

Quantitative Data Presentation

The following tables summarize the quantitative data on the inhibitory activity of TVB-3166 from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of TVB-3166

| Assay Type | Cell Line / Target | IC50 Value | Reference |

| Biochemical FASN Assay | Purified FASN | 42 nM (0.042 µM) | [1][2][7][8] |

| Cellular Palmitate Synthesis | HeLa | 60 nM (0.060 µM) | [1] |

| Cellular Palmitate Synthesis | CALU-6 | 81 nM (0.081 µM) | [1][2][8] |

| Cell Viability | CALU-6 (Non-Small-Cell Lung) | 100 nM (0.10 µM) | [1][8] |

Table 2: In Vivo Efficacy of TVB-3166 in Xenograft Models

| Xenograft Model | Dosing | Key Findings | Reference |

| Patient-Derived Non-Small-Cell Lung Cancer | 30-100 mg/kg/day (oral gavage) | Significant tumor growth inhibition. | [1][10] |

| Colon Adenocarcinoma (COLO-205, HCT-116) | Once daily oral dosing | Inhibition of xenograft tumor growth. | [14] |

| Prostate Cancer (22Rv1) | Not specified | Enhanced anti-tumor effect of taxanes. | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of TVB-3166 are provided below.

FASN Biochemical Assay

This assay measures the direct inhibitory effect of TVB-3166 on the enzymatic activity of purified FASN.

-

Enzyme and Substrates: Purified human FASN enzyme is used. The substrates include acetyl-CoA, malonyl-CoA, and NADPH.

-

Reaction: The FASN-catalyzed reaction, which involves the oxidation of NADPH, is monitored spectrophotometrically by measuring the decrease in absorbance at 340 nm.

-

Inhibition Assay: The reaction is carried out in the presence of varying concentrations of TVB-3166.

-

Data Analysis: The rate of NADPH consumption is calculated for each inhibitor concentration. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Palmitate Synthesis Assay

This assay quantifies the rate of de novo palmitate synthesis in intact cells.

-

Cell Culture: Cancer cell lines (e.g., HeLa, CALU-6) are cultured in appropriate media.

-

Treatment: Cells are treated with a range of TVB-3166 concentrations for a specified period.

-

Isotope Labeling: A stable isotope-labeled precursor, such as 13C-acetate or 13C-glucose, is added to the culture medium.

-

Lipid Extraction: After incubation, cellular lipids are extracted.

-

Mass Spectrometry Analysis: The incorporation of the 13C label into palmitate is quantified using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The amount of newly synthesized 13C-labeled palmitate is measured, and the IC50 value for the inhibition of palmitate synthesis is calculated.[13]

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the effect of TVB-3166 on the viability of cancer cells.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of TVB-3166 for an extended period (e.g., 72-96 hours).

-

Lysis and ATP Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

-

Data Acquisition: Luminescence is measured using a plate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.[13]

Western Blot Analysis

This technique is used to measure the levels of specific proteins involved in signaling pathways.

-

Cell Lysis: Cells treated with TVB-3166 are lysed to extract total proteins.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., p-AKT, total AKT, β-catenin, c-Myc) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of TVB-3166 in a living organism.

-

Cell Implantation: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~150 mm³).[1]

-

Treatment: Mice are randomized into treatment and control groups. TVB-3166 is administered orally (e.g., by gavage) at various doses, while the control group receives a vehicle.[1]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.[1]

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated groups to the control group.[1] Pharmacodynamic markers can also be assessed in tumor and plasma samples.[1]

Mandatory Visualizations

Signaling Pathways Affected by TVB-3166

References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid synthase inhibitors: new directions for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of fatty acid synthase (FASN) affects the proliferation and apoptosis of HepG2 hepatoma carcinoma cells via the β-catenin/C-myc signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sagimet.com [sagimet.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. Cytotoxicity and Radiosensitizing Activity of the Fatty Acid Synthase Inhibitor C75 Is Enhanced by Blocking Fatty Acid Uptake in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of TVB-3166 in Disrupting Lipid Raft Architecture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the mechanism by which TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), disrupts the architecture of lipid rafts in cancer cells. By inhibiting the de novo synthesis of palmitate, a critical component of these membrane microdomains, TVB-3166 instigates a cascade of events including the mislocalization of key signaling proteins, the attenuation of pro-survival pathways, and the induction of apoptosis. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to serve as a comprehensive resource for researchers in oncology and drug development.

Introduction: Lipid Rafts and the Central Role of FASN

Lipid rafts are dynamic, ordered microdomains within the cell membrane, enriched in cholesterol, sphingolipids, and specific proteins.[1] These platforms are crucial for the spatial and temporal regulation of signal transduction, acting as organizing centers for signaling complexes.[2] In many cancer types, there is an upregulation of FASN, the enzyme responsible for the de novo synthesis of palmitic acid.[3][4] This elevated FASN activity provides a steady supply of palmitate, which is essential for the formation and integrity of lipid rafts, thereby supporting the localization and function of oncogenic signaling molecules.[4][5]

TVB-3166 is an orally-available, reversible, and selective inhibitor of FASN.[1][6] By blocking FASN, TVB-3166 reduces the cellular pool of palmitate, leading to a direct disruption of lipid raft architecture.[1][7] This disruption is a key mechanism through which TVB-3166 exerts its anti-tumor effects.[3]

Mechanism of Action: From FASN Inhibition to Lipid Raft Destabilization

The primary mechanism of TVB-3166 involves its direct inhibition of the enzymatic activity of FASN, which catalyzes the conversion of acetyl-CoA and malonyl-CoA into palmitate.[3] This inhibition leads to a depletion of cellular palmitate, which has profound consequences for the structural integrity of the cell membrane. Palmitate is a fundamental building block for the lipids that constitute lipid rafts.[3] Its depletion is expected to cause a reorganization of membrane architecture and the disruption of these critical signaling domains.[1] This disruption, in turn, prevents the proper localization and function of lipid-modified and membrane-associated proteins that are vital for receiving and transmitting cell growth and survival signals.[1][3]

Caption: Logical flow from TVB-3166 to lipid raft disruption.

Quantitative Data Summary

The anti-tumor effects of TVB-3166 are dose-dependent, with significant activity observed in the nanomolar range.[1][6] The following tables summarize the key quantitative findings from preclinical studies.

| Cell Line | IC50 (Palmitate Synthesis) | IC50 (Viability) | Reference |

| HeLa-Ohio | ~50 nM | Not Specified | [1] |

| COLO-205 | Not Specified | ~100 nM | [1] |

| CALU-6 | Not Specified | ~100 nM | [1] |

| OVCAR-8 | Not Specified | ~150 nM | [1] |

| 22Rv1 | Not Specified | ~200 nM | [1] |

Table 1: TVB-3166 In Vitro Potency.

| Cell Line | Treatment | Fold Increase in Annexin V Staining | Fold Increase in Cleaved PARP | Reference |

| CALU-6 (Lung) | TVB-3166 | ~4-fold | Not Specified | [1] |

| 22Rv1 (Prostate) | TVB-3166 | ~5-fold | ~100-fold | [1] |

| MDA-MB-468 (Breast) | TVB-3166 | Not Specified | ~2-fold | [1] |

Table 2: Induction of Apoptosis by TVB-3166.

Consequences of Lipid Raft Disruption

Mislocalization of Raft-Associated Proteins

A direct consequence of lipid raft disruption by TVB-3166 is the mislocalization of proteins that rely on these domains for their proper membrane positioning and function.[1] A key example is the palmitoylated protein N-Ras, a small GTPase involved in cell signaling.[1][3] In untreated cells, N-Ras is localized to lipid rafts, appearing as a continuous ring at the cell periphery.[1] Following treatment with TVB-3166, this organized localization is lost, indicating a disruption of the underlying raft structure.[1]

Inhibition of Pro-Survival Signaling Pathways

Many signal transduction complexes are tethered to lipid rafts.[1] The disruption of these microdomains by FASN inhibition provides a mechanism for the modulation of these pathways.[1][5] Treatment with TVB-3166 leads to the dose-dependent inhibition of two critical pro-survival signaling cascades:

-

PI3K-AKT-mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. TVB-3166 treatment results in decreased phosphorylation (and thus, activity) of key components like AKT and mTOR.[1]

-

β-catenin Pathway: This pathway is involved in cell proliferation and adhesion. FASN inhibition by TVB-3166 leads to a reduction in β-catenin levels and activity.[1]

Caption: Signaling pathway disruption by TVB-3166.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of TVB-3166 on lipid raft architecture.

Lipid Raft and Protein Localization Imaging

This protocol is used to visualize the integrity of lipid rafts and the localization of raft-associated proteins.[1]

Methodology:

-

Cell Culture and Treatment: Plate tumor cells (e.g., CALU-6 or COLO-205) on coverslips and culture until ~70% confluent. Treat cells with vehicle control or varying concentrations of TVB-3166 (e.g., 0.2 µM) for 96 hours.

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

-

Permeabilization (for intracellular proteins): If staining for intracellular proteins like N-Ras, permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

Primary Staining:

-

Lipid Rafts: Incubate with FITC-conjugated cholera-toxin subunit-B (binds to ganglioside GM1) at a 1:500 dilution in blocking buffer for 1 hour.[1]

-

N-Ras: Incubate with a primary antibody against N-Ras overnight at 4°C.

-

-

Secondary Staining (for N-Ras): Wash cells with PBS and incubate with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Wash cells, mount coverslips onto slides using a mounting medium with DAPI, and image using a confocal microscope.[1]

Caption: Workflow for immunofluorescence imaging.

Western Blot Analysis for Signaling Pathway Inhibition

This protocol is used to quantify the levels and activation states of proteins in signaling pathways affected by TVB-3166.[1]

Methodology:

-

Cell Culture and Lysis: Treat tumor cells (e.g., CALU-6, COLO-205, OVCAR-8, 22Rv1) with TVB-3166 (0.02, 0.2, or 2.0 µM) for 96 hours.[1] Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, p-mTOR, total mTOR, β-catenin, GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Conclusion

TVB-3166 represents a targeted therapeutic strategy that exploits the reliance of cancer cells on de novo lipogenesis. Its ability to inhibit FASN translates into a direct biophysical disruption of lipid raft architecture, a fundamental component of the cancer cell's signaling apparatus. This disruption leads to the inhibition of critical oncogenic pathways, such as PI3K-AKT-mTOR and β-catenin, ultimately culminating in apoptotic cell death.[1][3] The experimental frameworks detailed herein provide a robust set of tools for further investigating this mechanism and for the development of biomarkers to identify tumors that are most susceptible to FASN inhibition.[6]

References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of fatty acid synthase on tumor and progress in the development of related therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of the pro-oncogenic enzyme fatty acid synthase in the hallmarks of cancer: a promising target in anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Impact of FASN Inhibition by TVB-3166 on the PI3K-AKT-mTOR Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), with a specific focus on its modulatory effects on the PI3K-AKT-mTOR signaling pathway. FASN is a key enzyme in de novo lipogenesis, a metabolic process frequently upregulated in various cancers to support rapid cell growth and proliferation. Inhibition of FASN by TVB-3166 has emerged as a promising anti-cancer strategy. This document compiles and synthesizes preclinical data, presenting quantitative findings in structured tables, detailing experimental methodologies, and illustrating key pathways and workflows through diagrams generated using Graphviz (DOT language). The information herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction: FASN Inhibition as a Therapeutic Strategy

Fatty Acid Synthase (FASN) is the primary enzyme responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA. In normal adult tissues, FASN expression and activity are generally low, with dietary lipids fulfilling cellular needs. However, in many human cancers, FASN is significantly overexpressed and its activity is elevated, correlating with tumor progression, chemoresistance, and poor patient prognosis.[1][2] This metabolic reprogramming provides cancer cells with a continuous supply of fatty acids for membrane biogenesis, energy storage, and the generation of signaling molecules.

TVB-3166 is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2] Preclinical studies have demonstrated its potent anti-tumor activity in a wide range of cancer models.[1][3] A key mechanism underlying the anti-neoplastic effects of TVB-3166 is its ability to interfere with critical cellular signaling pathways that regulate cell growth, proliferation, and survival, most notably the PI3K-AKT-mTOR pathway.[1]

Mechanism of Action: How TVB-3166 Disrupts the PI3K-AKT-mTOR Pathway

The PI3K-AKT-mTOR pathway is a central signaling cascade that promotes cell growth, survival, and proliferation in response to growth factors and other extracellular stimuli.[4][5] Dysregulation of this pathway is a common event in cancer.[6] TVB-3166-mediated inhibition of FASN impacts this pathway at multiple levels.

One of the primary mechanisms involves the disruption of lipid raft architecture.[1][3] Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for the assembly and activation of signaling complexes, including components of the PI3K-AKT-mTOR pathway. FASN inhibition alters the lipid composition of cellular membranes, leading to the disorganization of these rafts.[1][7] This disruption can impair the localization and function of key signaling proteins, such as receptor tyrosine kinases (RTKs) and AKT itself, thereby attenuating downstream signaling.

Furthermore, the accumulation of malonyl-CoA resulting from FASN blockade can lead to cellular stress and the activation of AMP-activated protein kinase (AMPK), a key energy sensor. Activated AMPK can inhibit mTORC1 activity, a central downstream effector of the PI3K-AKT pathway, through the phosphorylation of TSC2 and Raptor.

The following diagram illustrates the canonical PI3K-AKT-mTOR pathway and the points of intervention by TVB-3166.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of TVB-3166 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of TVB-3166

| Assay Type | Target/Cell Line | IC50 (µM) | Reference |

| Biochemical Assay | Human FASN | 0.042 | [1] |

| Cellular Palmitate Synthesis | CALU-6 | 0.081 | [1] |

| Cell Viability (CellTiter-Glo) | CALU-6 | 0.061 | [3] |

Table 2: Dose-Dependent Inhibition of AKT and S6 Phosphorylation by TVB-3166 in Various Cancer Cell Lines

| Cell Line | Cancer Type | TVB-3166 Conc. (µM) | p-AKT (S473) Inhibition | p-S6 (S240/244) Inhibition | Reference |

| CALU-6 | Lung | 0.02, 0.2, 2.0 | Dose-dependent | Dose-dependent | [1] |

| COLO-205 | Colon | 0.02, 0.2, 2.0 | Dose-dependent | Dose-dependent | [1] |

| OVCAR-8 | Ovarian | 0.02, 0.2, 2.0 | Dose-dependent | Dose-dependent | [1] |

| 22Rv1 | Prostate | 0.02, 0.2, 2.0 | No significant effect | Dose-dependent | [1] |

Note: "Dose-dependent" indicates that a clear reduction in phosphorylation was observed with increasing concentrations of TVB-3166, as determined by Western blot analysis. For precise quantification, densitometric analysis of the respective bands would be required.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Western Blot Analysis for Phospho-AKT and Phospho-S6

Objective: To determine the effect of TVB-3166 on the phosphorylation status of AKT and ribosomal protein S6.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells (e.g., CALU-6, COLO-205) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of TVB-3166 (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO) for the desired duration (e.g., 96 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:

-

Phospho-Akt (Ser473)

-

Total Akt

-

Phospho-S6 Ribosomal Protein (Ser240/244)

-

Total S6 Ribosomal Protein

-

GAPDH or β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo®)

Objective: To measure the effect of TVB-3166 on the viability of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of TVB-3166 or vehicle control for the desired time period (e.g., 7 days).

-

Assay Procedure:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Soft Agar Colony Formation Assay

Objective: To assess the effect of TVB-3166 on the anchorage-independent growth of cancer cells.

Protocol:

-

Prepare Base Agar:

-

Prepare a 1.2% solution of agar in sterile water and autoclave.

-

Mix the melted agar with 2x growth medium to a final concentration of 0.6% agar.

-

Dispense the base agar into 6-well plates and allow it to solidify.

-

-

Prepare Top Agar with Cells:

-

Harvest and count the cells.

-

Prepare a 0.7% solution of low-melting-point agarose in sterile water.

-

Resuspend the cells in growth medium and mix with the melted agarose to a final concentration of 0.35% agarose.

-

-

Plating:

-

Carefully layer the cell-agarose mixture on top of the solidified base agar.

-

Allow the top layer to solidify.

-

-

Treatment and Incubation:

-

Add growth medium containing TVB-3166 or vehicle control on top of the agar.

-

Incubate the plates for 2-3 weeks, replacing the medium with fresh compound every 3-4 days.

-

-

Colony Staining and Counting:

-

Stain the colonies with crystal violet.

-

Count the number of colonies and measure their size using a microscope or imaging system.

-

Conclusion

TVB-3166 effectively inhibits FASN, leading to a multi-faceted disruption of the PI3K-AKT-mTOR signaling pathway. This is achieved through mechanisms including the alteration of lipid raft integrity and the induction of cellular stress. The preclinical data strongly support the continued investigation of TVB-3166 as a promising therapeutic agent for cancers that are dependent on de novo lipogenesis and exhibit hyperactivated PI3K-AKT-mTOR signaling. The experimental protocols provided in this guide offer a framework for further research into the nuanced effects of FASN inhibition in various cancer contexts.

References

- 1. StarrLab - Soft Agar Colony Formation Assay [sites.google.com]

- 2. OUH - Protocols [ous-research.no]

- 3. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications for Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.jp]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. Fluorescent labeling of membrane lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

The FASN Inhibitor TVB-3166: A Technical Guide to its Interplay with the β-Catenin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of TVB-3166, a potent and selective inhibitor of Fatty Acid Synthase (FASN), and its significant impact on the β-catenin signaling pathway. Elevated FASN expression is a hallmark of many cancers, contributing to tumor progression and survival. TVB-3166 has emerged as a promising therapeutic agent that induces apoptosis in cancer cells through various mechanisms, including the disruption of crucial signaling cascades.[1][2] This document details the molecular mechanisms of TVB-3166, presents quantitative data from key preclinical studies, outlines experimental protocols for investigating its effects, and provides visual representations of the involved pathways and workflows.

Introduction: FASN Inhibition as a Therapeutic Strategy

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of palmitate, a saturated fatty acid.[3][4] While FASN activity is low in most normal adult tissues, it is significantly upregulated in many human cancers to meet the high lipid demand of rapidly proliferating tumor cells for membrane biosynthesis, energy storage, and protein modification.[3][4] This metabolic reprogramming makes FASN a compelling target for anticancer therapy.[4]

TVB-3166 is an orally available, reversible, and highly selective small-molecule inhibitor of FASN.[1][2][5] Preclinical studies have demonstrated its ability to induce apoptosis in a wide range of tumor cell lines and inhibit tumor growth in xenograft models.[1][2] One of the key mechanisms contributing to the anticancer effects of TVB-3166 is its ability to modulate critical oncogenic signaling pathways, including the Wnt/β-catenin pathway.[1][3]

Mechanism of Action: TVB-3166 and the β-Catenin Pathway

The Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Its aberrant activation is a common driver of tumorigenesis, particularly in colorectal cancer.[6] In the canonical Wnt pathway, the stabilization of β-catenin in the cytoplasm leads to its translocation to the nucleus, where it acts as a transcriptional co-activator with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of target genes involved in proliferation and survival, such as c-Myc.[4][7]

TVB-3166 has been shown to inhibit the β-catenin signaling pathway through a multi-faceted mechanism.[1] FASN inhibition disrupts the architecture of lipid rafts, specialized membrane microdomains that are crucial for the localization and function of many signaling proteins.[1][3] This disruption is thought to interfere with the proper signaling of receptors and downstream effectors involved in the activation of the β-catenin pathway.

Furthermore, studies have demonstrated that TVB-3166 treatment leads to a dose-dependent reduction in the phosphorylation of β-catenin at serine 675 (S675).[1][8] This phosphorylation event is associated with increased β-catenin stability, nuclear localization, and transcriptional activity.[1] By inhibiting this phosphorylation, TVB-3166 promotes the degradation of β-catenin, thereby reducing its nuclear accumulation and downstream signaling.

Quantitative Data: In Vitro Efficacy of TVB-3166

The following tables summarize the quantitative data from preclinical studies investigating the effects of TVB-3166 on FASN activity, cell viability, and the β-catenin pathway in various cancer cell lines.

Table 1: FASN Inhibition and Cell Viability

| Cell Line | Cancer Type | TVB-3166 IC50 (FASN) | TVB-3166 IC50 (Palmitate Synthesis) | Effect on Cell Viability (% Inhibition at 0.2 µM) | Reference |

| HeLa-Ohio | Cervical Cancer | 42 nM | 81 nM | Not Reported | [5] |

| CALU-6 | Lung Cancer | Not Reported | Similar to HeLa-Ohio | Significant Inhibition | [1] |

| COLO-205 | Colorectal Cancer | Not Reported | Not Reported | Sensitive | [7] |

| HT29 | Colorectal Cancer | Not Reported | Not Reported | Sensitive | [7] |

| LIM2405 | Colorectal Cancer | Not Reported | Not Reported | Resistant | [7] |

| A549 | Lung Cancer | Not Reported | Not Reported | Sensitive | [1] |

| OVCAR-8 | Ovarian Cancer | Not Reported | Not Reported | Sensitive | [1] |

| 22Rv1 | Prostate Cancer | Not Reported | Not Reported | Sensitive | [1] |

| PC3-TxR | Prostate Cancer | Not Reported | Not Reported | Synergistic with Docetaxel | [9] |

| DU145-TxR | Prostate Cancer | Not Reported | Not Reported | Synergistic with Docetaxel | [9] |

Table 2: Effect of TVB-3166 on β-Catenin Signaling

| Cell Line | Cancer Type | Treatment | Effect on p-β-catenin (S675) | Effect on Total β-catenin | Effect on TCF/LEF Reporter Activity | Reference | |---|---|---|---|---|---| | COLO-205 | Colorectal Cancer | 0.2 µM TVB-3166 (96h) | Dose-dependent decrease | Dose-dependent decrease | Significant decrease (48h) |[1][10] | | A549 | Lung Cancer | 0.2 µM TVB-3166 (96h) | Dose-dependent decrease | Dose-dependent decrease | Significant decrease (48h, with Wnt3A stimulation) |[1][10] | | MDA-MB-468 | Breast Cancer | Not specified | Similar to COLO-205 | Similar to COLO-205 | Not Reported |[1] | | OVCAR-8 | Ovarian Cancer | Not specified | Similar to COLO-205 | Similar to COLO-205 | Not Reported |[1] | | Pt 93 (Primary CRC) | Colorectal Cancer | TVB-3166 | Significant decrease in active β-catenin | Not Reported | Not Reported |[7] | | HCT-116 | Colorectal Cancer | TVB-2640/TVB-3166 | Decreased expression | Decreased expression | Not Reported |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of TVB-3166 on the β-catenin pathway.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of TVB-3166 on the metabolic activity of cells, which is an indicator of cell viability.[11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Treat cells with various concentrations of TVB-3166 (e.g., 0.02, 0.2, 2.0 µM) or vehicle control (DMSO). Incubate for the desired period (e.g., 72 or 96 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for β-Catenin and p-β-Catenin

This protocol is used to quantify the protein levels of total β-catenin and its phosphorylated form.[14][15]

-

Cell Lysis: After treatment with TVB-3166, wash cells with ice-cold PBS and lyse them in RIPA buffer or a non-detergent lysis buffer supplemented with protease and phosphatase inhibitors.[16][17][18]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.[14]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[18]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total β-catenin (e.g., 1:1000 dilution) and phospho-β-catenin (S675) (e.g., 1:1000 dilution). An antibody for a housekeeping protein (e.g., α-tubulin or GAPDH) should be used as a loading control.[14][19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.[19]

TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.[20][21][22]

-

Cell Transfection: Co-transfect cells in a 96-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid with a mutated TCF/LEF binding site (e.g., FOPflash). A Renilla luciferase plasmid is often co-transfected as an internal control for transfection efficiency.[20][23]

-

Compound Treatment and/or Wnt Stimulation: After 24 hours, treat the cells with TVB-3166. In some cases, cells may be stimulated with Wnt3A ligand (e.g., 200 ng/mL) to induce β-catenin signaling.[10]

-

Cell Lysis and Luciferase Measurement: After 48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.[20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The TCF/LEF reporter activity is expressed as the fold change relative to the control (FOPflash) or vehicle-treated cells.

Visualizing the Molecular Landscape

The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The Wnt/β-catenin signaling pathway and points of inhibition by TVB-3166.

Caption: Experimental workflow to assess the effects of TVB-3166 on the β-catenin pathway.

Conclusion and Future Directions

TVB-3166 represents a promising therapeutic agent that targets the metabolic vulnerability of cancer cells by inhibiting FASN. Its ability to concurrently suppress the oncogenic β-catenin signaling pathway provides a powerful, multi-pronged attack on tumor cell proliferation and survival. The data presented in this guide highlight the dose-dependent inhibition of key components of the β-catenin pathway by TVB-3166, translating to reduced cancer cell viability.

Further research is warranted to fully elucidate the intricate molecular links between FASN inhibition, lipid raft integrity, and the regulation of β-catenin phosphorylation and stability. Investigating the efficacy of TVB-3166 in combination with other agents that target the Wnt/β-catenin pathway could reveal synergistic therapeutic strategies. Moreover, the identification of predictive biomarkers, such as the basal level of active β-catenin, will be crucial for patient stratification in future clinical trials of TVB-3166 and other FASN inhibitors.[7] The detailed experimental protocols provided herein offer a robust framework for researchers to further explore the therapeutic potential of FASN inhibition in oncology.

References

- 1. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Fatty Acid Synthase Inhibitor Shows New Anticancer Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Fatty acid synthase regulates invasion and metastasis of colorectal cancer via Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of novel fatty acid synthase inhibitors in primary colorectal cancer cells and a patient-derived xenograft model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sagimet.com [sagimet.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. broadpharm.com [broadpharm.com]

- 13. pubcompare.ai [pubcompare.ai]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Quantification of β-Catenin Signaling Components in Colon Cancer Cell Lines, Tissue Sections, and Microdissected Tumor Cells using Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Protocol for Immunoprecipitation (Co-IP) [protocols.io]

- 17. assaygenie.com [assaygenie.com]

- 18. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Luciferase reporter assay [bio-protocol.org]

- 21. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 22. bpsbioscience.com [bpsbioscience.com]

- 23. researchgate.net [researchgate.net]

The FASN Inhibitor TVB-3166: A Technical Guide for Breast Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of TVB-3166, a potent and selective small-molecule inhibitor of Fatty Acid Synthase (FASN), for its application in breast cancer research. FASN is a key metabolic enzyme frequently overexpressed in many cancers, including breast cancer, and is associated with tumor progression and poor prognosis. This document details the mechanism of action of TVB-3166, summarizes its in vitro and in vivo efficacy, provides detailed experimental protocols for key assays, and visualizes its impact on critical oncogenic signaling pathways. The information presented herein is intended to equip researchers with the necessary knowledge to design and execute preclinical studies investigating TVB-3166 as a potential therapeutic agent for breast cancer.

Introduction

Breast cancer remains a leading cause of cancer-related mortality in women worldwide. The metabolic reprogramming of cancer cells is now recognized as a critical hallmark of malignancy. One of the key metabolic enzymes implicated in breast cancer is Fatty Acid Synthase (FASN), which catalyzes the synthesis of palmitate, a crucial building block for cellular membranes and signaling molecules.[1][2] Elevated FASN expression in breast tumors correlates with increased aggressiveness, resistance to therapy, and poor patient outcomes.[2]

TVB-3166 is an orally bioavailable, reversible, and highly selective inhibitor of FASN.[1] By blocking the enzymatic activity of FASN, TVB-3166 disrupts the production of fatty acids, leading to a cascade of anti-tumor effects, including the induction of apoptosis and inhibition of cell proliferation.[1][3] This guide provides an in-depth exploration of TVB-3166's role in breast cancer research, offering a valuable resource for the scientific community.

Mechanism of Action

TVB-3166 exerts its anti-cancer effects primarily through the inhibition of FASN. This inhibition leads to a depletion of intracellular palmitate, which in turn triggers a multi-faceted anti-tumor response:

-

Induction of Apoptosis: Depletion of palmitate and the accumulation of the FASN substrate malonyl-CoA are thought to induce endoplasmic reticulum stress and ultimately lead to programmed cell death (apoptosis) in cancer cells.[4][5]

-

Inhibition of Cell Proliferation: Fatty acids are essential for the synthesis of new membranes required for rapidly dividing cancer cells. By halting fatty acid synthesis, TVB-3166 effectively arrests cell cycle progression and inhibits proliferation.[4][5]

-

Disruption of Oncogenic Signaling: FASN-derived lipids are crucial for the proper localization and function of several key oncogenic proteins within lipid rafts. TVB-3166 has been shown to disrupt these lipid rafts, thereby interfering with pro-survival signaling pathways, including the PI3K/AKT/mTOR and Wnt/β-catenin pathways.[1][2]

Quantitative Data

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for TVB-3166 in various cancer cell lines. It is important to note that experimental conditions, such as media composition and serum concentration, can influence these values.[2]

| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions | Reference |

| CALU-6 | Lung | 0.10 | Advanced MEM, 1% FBS, 7 days | [2] |

| COLO-205 | Colon | Not specified | Advanced MEM, 1% FBS, 7 days | [2] |

| OVCAR-8 | Ovarian | Not specified | Advanced MEM, 1% FBS, 7 days | [2] |

| 22Rv1 | Prostate | Not specified | Advanced MEM, 1% FBS, 7 days | [2] |

| PANC-1 | Pancreatic | Not specified | Not specified | [2] |

| HeLa-Ohio | Cervical | 0.060 (palmitate synthesis) | 13C-acetate, 18h | [2] |

| MCF-7 | Breast | Not specified | Treated with 0, 50, 100, or 150 nM | [4][5] |

| T-47D | Breast | Not specified | Treated with TVB-3166 | [4][5] |

| MDA-MB-231 | Breast | Not specified | Not specified | [3] |

| BT-474 | Breast | Not specified | Not specified | [6] |

Note: While specific IC50 values for many breast cancer cell lines are not consistently reported in a single comparative study, the available data indicates that TVB-3166 is active in the nanomolar to low micromolar range.[2][3][4][5]

In Vivo Efficacy: Xenograft Studies

Preclinical studies using animal models provide crucial insights into the potential therapeutic efficacy of a drug candidate. The following table summarizes the results of in vivo xenograft studies with TVB-3166 in breast cancer models.

| Animal Model | Cell Line | Treatment | Tumor Growth Inhibition (TGI) | Reference |

| Nude Mice | PANC-1 (Pancreatic) | 30 mg/kg/day, oral gavage | Significant inhibition | [2] |

| Nude Mice | OVCAR-8 (Ovarian) | 60 mg/kg/day, oral gavage | Significant inhibition | [2] |

| SCID Mice | Tamoxifen-resistant Breast Cancer | 60 mg/kg TVB-3166 | Significant inhibition (p<0.05) | [3] |

| Nude Mice | BT-474 | TVB-3664 (animal use form of TVB-2640) | 44% TGI (single agent) | [7] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of TVB-3166 on breast cancer cell lines.

Materials:

-

Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-474, SKBR3)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

TVB-3166 stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of TVB-3166 in complete culture medium. The final concentrations should typically range from nanomolar to micromolar.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of TVB-3166. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C.[4]

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

Western Blot Analysis

This protocol outlines the procedure for analyzing the protein expression levels of FASN and key signaling molecules like p-AKT in breast cancer cells treated with TVB-3166.

Materials:

-

Breast cancer cells

-

TVB-3166

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed breast cancer cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of TVB-3166 for the desired time (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-FASN, 1:1000 dilution) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

For loading control, probe the same membrane with an antibody against a housekeeping protein like β-actin.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of TVB-3166 in a breast cancer xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Breast cancer cells (e.g., MDA-MB-231, BT-474)

-

Matrigel

-

TVB-3166 formulation for oral gavage

-

Vehicle control

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 million breast cancer cells mixed with Matrigel into the flank or mammary fat pad of the mice.[8][9]

-

Monitor the mice for tumor formation.

-

Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).[2][7]

-

Administer TVB-3166 (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.[3][7]

-

Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Width² x Length) / 2.[2]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Signaling Pathway Visualizations

Inhibition of the PI3K/AKT/mTOR Pathway

TVB-3166-mediated inhibition of FASN disrupts lipid rafts, which can lead to the downregulation of the PI3K/AKT/mTOR signaling pathway, a critical driver of cell growth and survival in breast cancer.[1][10][11]

Caption: TVB-3166 inhibits FASN, disrupting lipid rafts and downregulating PI3K/AKT/mTOR signaling.

Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is also implicated in breast cancer development and progression. FASN inhibition by TVB-3166 has been shown to interfere with this pathway, leading to reduced β-catenin levels and decreased transcription of Wnt target genes.[1][12][13]

Caption: TVB-3166 inhibits FASN, leading to destabilization of β-catenin and reduced Wnt signaling.

Conclusion

TVB-3166 represents a promising therapeutic strategy for breast cancer by targeting the metabolic vulnerability of FASN overexpression. Its ability to induce apoptosis, inhibit proliferation, and disrupt key oncogenic signaling pathways highlights its potential as a standalone therapy or in combination with other anti-cancer agents. This technical guide provides a foundational resource for researchers to further investigate the preclinical and translational potential of TVB-3166 in the fight against breast cancer. Further research is warranted to establish a more comprehensive profile of its efficacy across different breast cancer subtypes and to identify predictive biomarkers for patient stratification.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sagimet.com [sagimet.com]

- 4. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Patient-derived Models of Human Breast Cancer: Protocols for In vitro and In vivo Applications in Tumor Biology and Translational Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 11. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the Wnt/β-catenin signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The FASN Inhibitor TVB-3166 in Prostate Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant health concern, and the development of novel therapeutic strategies is paramount. One promising target in oncology is Fatty Acid Synthase (FASN), a key enzyme responsible for the synthesis of fatty acids. FASN is overexpressed in many cancers, including prostate cancer, where it is associated with tumor growth, progression, and resistance to therapy. TVB-3166 is a potent and selective small-molecule inhibitor of FASN that has demonstrated significant anti-tumor activity in preclinical models of prostate cancer. This technical guide provides an in-depth overview of the effects of TVB-3166 on prostate cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Quantitative Efficacy of TVB-3166

The efficacy of TVB-3166 has been evaluated in various prostate cancer cell lines, both as a monotherapy and in combination with other agents. The following tables summarize the key quantitative findings from preclinical studies.

| Cell Line | Assay Type | IC50 Value (µM) | Treatment Duration | Reference |

| LNCaP-LN3 | WST-1 Assay | Not explicitly stated, but dose-dependent inhibition observed up to 50 µM | 24 hours | [1] |

| 22Rv1 | Soft Agar Colony Growth | Dose-dependent inhibition at 0.1 µM and 1.0 µM | 21-28 days | [2] |

| CALU-6 (Lung Cancer) for reference | Cell Viability Assay | 0.10 | Not Specified | [2] |

Table 1: Monotherapy Efficacy of TVB-3166 in Prostate Cancer Cell Lines. This table highlights the direct impact of TVB-3166 on the viability and growth of prostate cancer cells. While a specific IC50 for LNCaP-LN3 is not provided in the reference, the dose-dependent effect is noted. For 22Rv1 cells, the inhibitory effect on colony formation in a 3D culture model is presented.

| Cell Line | Combination Agent | TVB-3166 Concentration (µM) | Combination Agent Concentration (nM) | Resulting Cell Viability (% of control) | Reference |

| PC3-TxR | Docetaxel | 10 | 50 | 3% | [3][4] |

| DU145-TxR | Docetaxel | - | - | Significant synergistic inhibition | [3][4] |

| PC3-TxR | Vinblastine | - | - | Significant synergistic inhibition | [3] |

| DU145-TxR | Vinblastine | - | - | Significant synergistic inhibition | [3] |

Table 2: Synergistic Effects of TVB-3166 with Chemotherapeutic Agents in Taxane-Resistant Prostate Cancer Cell Lines. This table showcases the ability of TVB-3166 to enhance the efficacy of standard-of-care chemotherapies in resistant prostate cancer cell models. The combination of TVB-3166 and docetaxel in PC3-TxR cells demonstrates a dramatic reduction in cell viability.

Mechanism of Action

TVB-3166 exerts its anti-cancer effects through the inhibition of FASN, which leads to a cascade of downstream events impacting multiple cellular processes critical for cancer cell survival and proliferation.

Disruption of Lipid Metabolism and Membrane Integrity

By blocking FASN, TVB-3166 depletes the pool of newly synthesized fatty acids, particularly palmitate. This has profound consequences for cancer cells, which are highly reliant on de novo lipogenesis. The reduction in fatty acid availability disrupts the formation and integrity of cellular membranes, including specialized microdomains called lipid rafts.[5] These rafts are crucial for the proper localization and function of various signaling proteins.

Inhibition of Key Signaling Pathways

The disruption of lipid rafts and the overall alteration of the cellular lipid landscape by TVB-3166 leads to the inhibition of several pro-survival signaling pathways.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. TVB-3166 has been shown to inhibit this pathway in prostate cancer cells.[2][5]

-

β-catenin Pathway: The Wnt/β-catenin signaling pathway is implicated in cancer cell proliferation and stemness. TVB-3166 treatment leads to the downregulation of this pathway.[2][5]

-

Androgen Receptor (AR) Signaling: In castration-resistant prostate cancer, AR signaling remains a key driver of disease progression. Inhibition of FASN has been shown to reduce the protein expression and transcriptional activity of both full-length AR and its constitutively active splice variants, such as AR-V7.[6]

Induction of Apoptosis and Cell Cycle Arrest

The multifaceted impact of TVB-3166 on cellular metabolism and signaling culminates in the induction of programmed cell death (apoptosis) and the arrest of the cell cycle. Studies have demonstrated a significant increase in apoptotic markers, such as Annexin V staining and cleavage of PARP, in prostate cancer cells treated with TVB-3166.[2][5]

Visualizing the Molecular Impact of TVB-3166

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by TVB-3166 and a general experimental workflow for its evaluation.

Caption: Mechanism of Action of TVB-3166 in Prostate Cancer Cells.

Caption: General Experimental Workflow for Evaluating TVB-3166.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the effects of TVB-3166 on prostate cancer cell lines, based on methodologies reported in the literature.

Cell Culture

Prostate cancer cell lines (e.g., LNCaP, PC3, DU145, 22Rv1) are maintained in appropriate culture media, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO2. For taxane-resistant cell lines like PC3-TxR and DU145-TxR, a low concentration of the taxane (e.g., paclitaxel) may be maintained in the culture medium to preserve the resistance phenotype.[3]

Cell Viability Assays (MTT and CCK-8)

-

Seeding: Cells are seeded in 96-well plates at a density of 2,000-10,000 cells per well and allowed to adhere overnight.

-

Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of TVB-3166, a vehicle control (e.g., DMSO), and/or combination agents.

-

Incubation: Cells are incubated with the treatments for a specified period, typically 24 to 96 hours.

-

Reagent Addition:

-

MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals. The medium is then removed, and the crystals are dissolved in a solubilization solution (e.g., DMSO).

-

CCK-8 Assay: CCK-8 (Cell Counting Kit-8) reagent is added to each well and incubated for 1-4 hours.

-

-

Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).

-

Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Western Blotting

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-